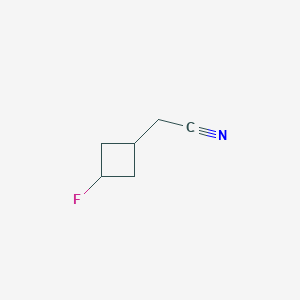

2-(3-Fluorocyclobutyl)acetonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

2-(3-fluorocyclobutyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8FN/c7-6-3-5(4-6)1-2-8/h5-6H,1,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFNOZHFTYLSAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1F)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Reaction Chemistry and Transformations of 2 3 Fluorocyclobutyl Acetonitrile

Reactivity of the Nitrile Group in Fluorinated Systems

The nitrile group (—C≡N) is a versatile functional group characterized by a strongly polarized triple bond, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. In the context of 2-(3-Fluorocyclobutyl)acetonitrile, the electron-withdrawing nature of the fluorine atom, transmitted through the cyclobutyl skeleton via inductive effects, can further enhance the electrophilicity of the nitrile carbon. This heightened reactivity influences a range of transformations, from nucleophilic additions to complex cycloadditions.

Nucleophilic Additions to the Nitrile Carbon (e.g., Grignard Reagents for Ketone Formation)

The reaction of nitriles with organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, is a classic method for the formation of ketones. libretexts.orgchemistrysteps.com The reaction with this compound would proceed via the nucleophilic addition of the carbanionic portion of the Grignard reagent to the electrophilic nitrile carbon. ucalgary.ca

The mechanism involves an initial attack on the nitrile to form a resonance-stabilized imine anion, which is coordinated to the magnesium halide. ucalgary.camasterorganicchemistry.com This intermediate is stable and does not undergo a second addition, a key difference from reactions with other carbonyl compounds. chemistrysteps.com Subsequent aqueous acidic workup hydrolyzes the imine intermediate to yield the final ketone product. masterorganicchemistry.com For instance, the reaction with methylmagnesium bromide would yield 1-(3-fluorocyclobutyl)propan-2-one.

Table 1: Ketone Formation via Grignard Reaction

| Reactant | Grignard Reagent (R-MgBr) | Product |

|---|---|---|

| This compound | Methylmagnesium bromide | 1-(3-Fluorocyclobutyl)propan-2-one |

| This compound | Ethylmagnesium bromide | 1-(3-Fluorocyclobutyl)butan-2-one |

Reduction Pathways to Primary Amine Derivatives

Nitriles can be readily reduced to primary amines using powerful reducing agents or catalytic hydrogenation. A common laboratory method involves the use of lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). ncert.nic.inucalgary.ca The reaction proceeds through the nucleophilic addition of two hydride ions to the nitrile carbon, first forming an imine anion intermediate and then a dianion, which upon protonation with water yields the primary amine. libretexts.org This pathway would convert this compound to 2-(3-Fluorocyclobutyl)ethan-1-amine.

It is important to exercise caution when reducing fluorinated compounds with LiAlH₄, as hazardous, explosive reactions have been reported in some cases. acs.org

An alternative, industrially scalable method is catalytic hydrogenation. This involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst, such as Raney nickel, platinum, or ruthenium complexes. libretexts.orgncert.nic.in This method is often considered "greener" and can provide high yields of the desired primary amine.

Table 2: Reduction of this compound to a Primary Amine

| Reagent/Catalyst | Solvent | Product |

|---|---|---|

| 1. LiAlH₄ 2. H₂O | Diethyl Ether or THF | 2-(3-Fluorocyclobutyl)ethan-1-amine |

| H₂ / Raney Ni | Ethanol / Ammonia (B1221849) | 2-(3-Fluorocyclobutyl)ethan-1-amine |

Hydrolysis Mechanisms to Carboxylic Acid Derivatives

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation that can be catalyzed by either acid or base. chemguide.co.ukorganicchemistrytutor.com The reaction proceeds in two distinct stages: the nitrile is first converted to an amide intermediate, which is then further hydrolyzed to the carboxylic acid. chemguide.co.uk

Under acidic conditions (e.g., refluxing with aqueous HCl or H₂SO₄), the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the carbon atom. organicchemistrytutor.comlibretexts.org A water molecule then acts as a nucleophile, attacking the carbon. Following a series of proton transfers, an amide intermediate, 2-(3-Fluorocyclobutyl)acetamide, is formed. Under the reaction conditions, this amide is subsequently hydrolyzed to produce 2-(3-Fluorocyclobutyl)acetic acid and an ammonium (B1175870) salt. savemyexams.com

In base-catalyzed hydrolysis (e.g., refluxing with aqueous NaOH), the hydroxide (B78521) ion directly attacks the nitrile carbon. organicchemistrytutor.com Protonation by water yields an imidic acid, which tautomerizes to the amide. The amide is then hydrolyzed under basic conditions to form a carboxylate salt (sodium 2-(3-fluorocyclobutyl)acetate) and ammonia gas. savemyexams.com To obtain the free carboxylic acid, the reaction mixture must be acidified in a separate step. chemguide.co.uksavemyexams.com Under milder basic conditions, it can sometimes be possible to isolate the intermediate amide. organicchemistrytutor.comreddit.com

Ritter-Type Reactions for Amide Formation from Nitriles and Carbenium Ions

The Ritter reaction is a powerful method for synthesizing N-alkyl amides by reacting a nitrile with a stable carbenium ion. wikipedia.org The carbenium ion can be generated from various precursors, such as alkenes or alcohols (secondary, tertiary, or benzylic), in the presence of a strong acid like sulfuric acid. organic-chemistry.org

In this reaction, the nitrile, this compound, acts as the nucleophile. The lone pair of electrons on the nitrile nitrogen attacks the carbenium ion (e.g., a tert-butyl cation generated from tert-butanol (B103910) or isobutylene). This addition forms a stable nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion during aqueous workup yields the corresponding N-substituted amide. organic-chemistry.org This reaction provides a direct route to amides with complex N-alkyl groups that would be difficult to synthesize via other methods. Modern variations of the Ritter reaction can be promoted by photoredox catalysis under milder conditions. nih.gov

Cycloaddition Reactions Involving Nitrile Oxides (e.g., 1,3-Dipolar Cycloadditions)

Nitrile oxides (R-C≡N⁺-O⁻) are highly reactive 1,3-dipoles that are not typically isolated but are generated in situ. chem-station.com They readily undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings. wikipedia.org This reaction is a cornerstone of heterocyclic synthesis.

While this compound itself is not a 1,3-dipole, its corresponding nitrile oxide, (3-Fluorocyclobutyl)acetonitrile oxide, could be generated from a suitable precursor like 2-(3-Fluorocyclobutyl)acetaldehyde oxime via oxidation. This reactive intermediate can then be trapped with a dipolarophile. For example, reaction with an alkene would yield a 3-((3-fluorocyclobutyl)methyl)isoxazoline, while reaction with an alkyne would produce the corresponding isoxazole. chem-station.comwikipedia.org These heterocyclic products are valuable scaffolds in medicinal chemistry. The presence of fluorine in the molecule may influence the stereoselectivity of the cycloaddition. researchgate.net

Transformations Involving the Cyclobutyl Ring System

The cyclobutane (B1203170) ring in this compound is characterized by significant ring strain, a consequence of non-ideal bond angles and torsional strain. stackexchange.com This inherent strain is a driving force for reactions that lead to more stable, larger ring systems or ring-opened products.

Key transformations involving the cyclobutyl ring include:

Ring Expansion: The formation of a carbocation on a carbon atom directly attached to the cyclobutane ring (a cyclobutylmethyl cation) can trigger a rapid rearrangement. stackexchange.com This process, driven by the release of ring strain and the formation of a more stable secondary or tertiary carbocation, leads to the expansion of the four-membered ring into a more stable five-membered cyclopentyl system. chemistrysteps.com Such a cyclobutylmethyl cation could be generated as an intermediate during a Ritter reaction or other acid-catalyzed processes, potentially leading to cyclopentane (B165970) derivatives as side products or even major products depending on the conditions.

Ring Opening: Under certain conditions, particularly with Lewis acid catalysis, the cyclobutane ring can undergo cleavage. acs.org This is especially prevalent in systems where the ring is substituted with both electron-donating and electron-withdrawing groups (a "donor-acceptor" cyclobutane). The acetonitrile (B52724) group acts as an electron-withdrawing moiety, which could facilitate nucleophilic attack and subsequent ring opening.

Nucleophilic Substitution of Fluorine: Although the carbon-fluorine bond is very strong, the fluorine atom can be displaced by a strong nucleophile under certain conditions. This nucleophilic substitution reaction (S_N2 or S_N1 type) would replace the fluorine atom with another functional group. The viability and mechanism of this substitution would depend heavily on the reaction conditions and the nature of the incoming nucleophile.

Ring-Opening Metathesis (ROM) Protocols for Cyclobutane Scaffolds

Ring-Opening Metathesis (ROM) and the subsequent Ring-Opening Metathesis Polymerization (ROMP) are powerful techniques for transforming strained cyclic olefins into linear polymers or more complex acyclic molecules. 20.210.105beilstein-journals.org While this compound itself lacks an endocyclic double bond for direct ROM, its derivatives, such as those containing a cyclobutene (B1205218) moiety, are excellent candidates for such transformations. The strain inherent in the cyclobutene ring provides the thermodynamic driving force for the metathesis reaction.

Research has demonstrated the selective ROMP of cyclobutene derivatives in the presence of other, less strained cyclic olefins like norbornenes. beilstein-journals.org For instance, using Grubbs' first-generation catalyst at 0 °C in THF, cyclobutene moieties undergo polymerization while norbornene groups remain intact. beilstein-journals.org This selectivity allows for the synthesis of complex macromolecular structures.

Furthermore, the ring-opening cross-metathesis (ROCM) of polyfluorinated cyclobutenes has been successfully achieved. researchgate.net The reaction of 3,3,4,4-tetrafluorocyclobutene (B8262446) with electron-rich alkenes, catalyzed by second-generation Grubbs or Hoveyda-Grubbs catalysts, yields non-symmetrical dienes featuring a tetrafluoroethylene (B6358150) spacer. researchgate.net This demonstrates the feasibility of using metathesis to open fluorinated cyclobutane scaffolds and introduce new functional groups.

| Catalyst | Monomer Type | Reaction Type | Key Finding |

| Grubbs' 1st Gen. | Cyclobutene/Norbornene | Selective ROMP | Selective polymerization of the more strained cyclobutene ring is achievable. beilstein-journals.org |

| Grubbs' 2nd Gen. | Polyfluorinated Cyclobutene | ROCM | Successful synthesis of non-symmetrical dienes with a tetrafluoroethylene spacer. researchgate.net |

| Titanacyclobutanes | Norbornene | Living ROMP | Produces polymers with narrow polydispersities, indicating a controlled polymerization process. 20.210.105 |

| Molybdenum Imido Alkylidene | Norbornadiene | Stereoselective ROMP | Can produce cis,syndiotactic polymers through stereogenic metal control. nih.gov |

Cross-Metathesis (CM) for Further Functionalization with Fluorine-Containing Alkenes

Cross-metathesis (CM) is a powerful tool for the formation of new carbon-carbon double bonds and is particularly useful for introducing functionalized side chains. beilstein-journals.org In the context of derivatives of this compound, CM can be employed to couple the scaffold with various fluorine-containing alkenes, thereby generating novel fluorinated molecules.

The success and selectivity of CM reactions are often dependent on the catalyst and the electronic nature of the olefin partners. beilstein-journals.org Studies on the CM of divinylated isoxazolines with fluorinated acrylates and styrenes have shown that different ruthenium-based catalysts (e.g., Grubbs' second and third generation, Hoveyda-Grubbs' second generation) can yield different ratios of mono- and di-metathesized products. beilstein-journals.org

For example, the CM reaction between a divinylated isoxazoline (B3343090) and 4-fluorostyrene (B1294925) showed varied regioselectivity depending on the catalyst used. beilstein-journals.org This highlights the potential for catalyst-controlled functionalization. The E-selective cross-metathesis of various functionalized alkenes with fluorinated olefins has been reported to proceed in good to excellent yields, further expanding the synthetic utility of this method. researchgate.net

| Catalyst | Substrate | Coupling Partner | Outcome |

| Grubbs' 3rd Gen. (G-3) | Divinylated Isoxazoline | Heptafluorobutyl acrylate | Yielded only the monometathesized product. beilstein-journals.org |

| Hoveyda-Grubbs' 2nd Gen. (HG-2) | Divinylated Isoxazoline | Heptafluorobutyl acrylate | Gave mainly the dimetathesized product. beilstein-journals.org |

| Grubbs' 2nd Gen. (G-2) | Divinylated Isoxazoline | Heptafluorobutyl acrylate | Gave mainly the monometathesized product. beilstein-journals.org |

C-H Bond Functionalization Strategies on the Cyclobutane Core

Direct C-H bond functionalization has emerged as a highly efficient strategy in organic synthesis, allowing for the formation of C-C or C-heteroatom bonds by bypassing traditional pre-functionalization steps. emory.eduyale.edu Applying this logic to the cyclobutane core of this compound offers a direct route to introduce complexity and access novel derivatives.

Rhodium-catalyzed C-H insertion reactions are particularly effective for functionalizing cyclobutanes. nih.gov The site-selectivity of these reactions can be controlled by the choice of the rhodium catalyst's ligand framework, enabling regiodivergent synthesis of 1,1-disubstituted or cis-1,3-disubstituted cyclobutanes from the same starting material. nih.gov This catalyst-controlled approach is powerful because the C-H bonds within a strained cyclobutane ring are generally stronger and have greater s-character than those in unstrained systems. nih.gov

Recent strategies have merged the C-C bond cleavage of highly strained bicyclo[1.1.0]butanes (BCBs) with ruthenium-catalyzed remote C-H functionalization to afford densely substituted cyclobutanes. nih.gov This approach allows for the rapid synthesis of versatile tri- and tetrasubstituted cyclobutanes, highlighting the potential for creating complex, Fsp³-rich molecules relevant to medicinal chemistry. nih.gov

Reactivity of the Carbon-Fluorine Bond

The carbon-fluorine bond is the strongest single bond in organic chemistry, with a bond dissociation energy for a primary Csp³–F bond of approximately 485 kJ/mol. acs.orgnih.gov This inherent stability makes the C-F bond largely inert, presenting a significant challenge for its synthetic manipulation. nih.govacs.org However, recent advances have provided novel methods to selectively activate and functionalize this robust bond.

Selective Csp3-F Bond Functionalization (e.g., Cryogenic Organometallic Approaches)

A significant breakthrough in C-F bond activation involves the use of fluorophilic organoaluminum compounds at cryogenic temperatures. acs.orgnih.govnih.gov This method allows for the practical and high-yielding functionalization of unactivated primary, secondary, and tertiary alkyl fluorides under mild conditions (as low as -78 °C) and in short reaction times. acs.orgnih.govnih.gov

The reaction proceeds via a Csp³–F bond cleavage driven by the high stability of the aluminum-fluorine (Al-F) bond, which acts as the thermodynamic driving force. acs.orgnih.gov The intermediate ate complexes undergo rapid nucleophile transfer to form new carbon-carbon bonds. A key advantage of this cryogenic approach is its remarkable chemoselectivity. acs.orgnih.gov The method is highly selective for Csp³–F bonds while tolerating a wide array of other functional groups, including alkyl chlorides, bromides, iodides, nitriles, esters, and amides. acs.orgnih.gov This represents a reversal of traditional organometallic reactivity patterns and enables late-stage functionalization of complex molecules. nih.govacs.org

| Reaction Type | Reagent System | Temperature | Key Feature |

| Defluorinative Arylation | Organoaluminum Compounds | -78 °C | High selectivity for C-F bond activation over other halogens. acs.orgnih.gov |

| Defluorinative Alkylation | Organoaluminum Compounds | -78 °C | Tolerates a broad range of functional groups, including nitriles. acs.orgnih.gov |

| Defluorinative Alkenylation | Organoaluminum Compounds | -78 °C | Effective for primary, secondary, and tertiary alkyl fluorides. acs.orgnih.gov |

| Defluorinative Alkynylation | Organoaluminum Compounds | -78 °C | Thermodynamic driving force is the formation of a stable Al-F bond. acs.orgnih.gov |

Nucleophilic Substitution Reactions Involving Fluoride (B91410)

While the C-F bond is generally a poor leaving group in nucleophilic substitution reactions due to its strength, such reactions are possible under specific conditions. In nucleophilic aromatic substitution (SNA), for example, fluoride can be an excellent leaving group if the aromatic ring is sufficiently activated by electron-withdrawing groups. libretexts.org The high electronegativity of fluorine helps to lower the energy of the LUMO of the aromatic ring, facilitating the rate-determining nucleophilic attack. libretexts.org

For aliphatic systems like this compound, direct nucleophilic substitution (SN2) at the C-F bond is challenging. The reaction requires a strong nucleophile and often harsh conditions, which can lead to competing side reactions like elimination (E2). researchgate.net The presence of protons on the adjacent carbon atoms of the cyclobutane ring makes the molecule susceptible to base-catalyzed elimination. researchgate.net

However, the principles of nucleophilic substitution are central to the synthesis of fluorinated compounds, where fluoride itself acts as the nucleophile. The reverse reaction, substituting a leaving group like a tosylate or mesylate with a fluoride source (e.g., TBAF), is a common strategy for introducing fluorine into a molecule.

Stereochemical Control and Diastereoselectivity in Derivatization Reactions

The presence of a stereocenter at the fluorine-bearing carbon in this compound introduces the element of stereochemistry into its derivatization reactions. The facial selectivity of reactions on the cyclobutane ring can be influenced by the existing stereochemistry, leading to diastereomeric products.

The conformation of the fluorocyclobutane (B14750743) ring plays a crucial role in directing incoming reagents. The ring exists in a puckered conformation, and the fluorine atom can occupy either an axial or equatorial position, with a specific conformational preference. researchgate.net This preferred conformation can create a sterically hindered face and a more accessible face, thereby directing attacks from incoming nucleophiles or electrophiles.

In C-H functionalization reactions, the stereochemical outcome can be controlled by chiral catalysts. yale.edunih.gov The three-dimensional structure of the catalyst's scaffold can differentiate between the diastereotopic C-H bonds on the cyclobutane ring, leading to the formation of a specific stereoisomer. Similarly, in polymerization reactions, stereogenic metal centers in the catalyst can control the tacticity of the resulting polymer, producing highly ordered structures like cis,syndiotactic polymers. nih.gov The ability to control these stereochemical outcomes is critical for synthesizing enantiomerically pure and complex molecular architectures.

Lack of Publicly Available Research Hinders Analysis of this compound in Advanced Olefin Functionalization

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in documented research concerning the advanced reaction chemistry of this compound, specifically in the context of chemodifferentiation of olefin bonds within multi-step functionalization sequences. Despite a thorough search for scholarly articles, patents, and chemical repositories, no specific data or detailed research findings on this particular transformation involving this compound could be located.

The chemodifferentiation of multiple olefin bonds within a molecule is a sophisticated and crucial aspect of modern organic synthesis, enabling the selective transformation of one double bond while leaving others intact. This level of control is paramount for the efficient construction of complex molecular architectures. However, the application of this methodology to this compound, a compound featuring a fluorinated cyclobutyl moiety, appears to be an underexplored area of chemical research.

Consequently, the creation of data tables illustrating reaction conditions, yields, and substrate scopes, as well as a detailed discussion of research findings for the specified transformation, is not possible at this time due to the absence of published studies. The broader fields of multi-step synthesis and the functionalization of molecules containing fluorinated aliphatic rings are active areas of investigation, but specific examples involving the selective reaction of olefin bonds in derivatives of this compound have not been reported in the accessible literature.

Further experimental research would be necessary to elucidate the reactivity of this compound in such chemical sequences and to establish protocols for the chemodifferentiation of olefin bonds in its derivatives. Without such foundational research, a detailed and scientifically accurate article on this specific topic cannot be produced.

Spectroscopic and Advanced Characterization Methodologies for Fluorinated Nitriles and Cyclobutanes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organofluorine compounds in solution. numberanalytics.com Its ability to probe the local chemical environment of specific nuclei makes it exceptionally powerful for analyzing the three-dimensional structure and dynamic behavior of molecules like 2-(3-Fluorocyclobutyl)acetonitrile.

Proton (¹H) and fluorine-19 (¹⁹F) NMR spectroscopy are fundamental tools for characterizing fluorinated molecules. oup.com The ¹⁹F nucleus is particularly amenable to NMR analysis due to its 100% natural abundance and high gyromagnetic ratio, resulting in high sensitivity. numberanalytics.commagritek.com

The chemical shifts in both ¹H and ¹⁹F NMR spectra are highly sensitive to the electronic environment, providing a fingerprint of the molecule's structure. In fluorocyclobutanes, the chemical shifts of both protons and fluorine atoms can vary significantly depending on their position on the ring and the nature of other substituents. oup.com For instance, the introduction of a carbonyl group can have a substantial deshielding effect on a nearby fluorine atom, which is useful for signal assignment. oup.com

Coupling constants (J-values) between protons (¹H-¹H), between fluorine and protons (¹H-¹⁹F), and between different fluorine atoms (¹⁹F-¹⁹F) provide critical information about the connectivity and dihedral angles between coupled nuclei. This data is instrumental in determining the conformation of the cyclobutane (B1203170) ring. acs.org The analysis of these coupling constants, often in conjunction with variable temperature NMR studies, allows for the investigation of conformational equilibria. rsc.org

Table 1: Representative NMR Spectroscopic Data for Fluorinated Cyclobutane Derivatives

| Nucleus | Chemical Shift (δ) Range (ppm) | Coupling Constant (J) Range (Hz) | Information Provided |

| ¹H | 2.0 - 5.0 | JH-H: 2 - 10 | Connectivity and stereochemistry of protons on the cyclobutane ring. |

| JH-F: 5 - 50 | Through-bond connectivity and dihedral angles between protons and fluorine. | ||

| ¹⁹F | -180 to -230 (relative to CFCl₃) | JF-F: 10 - 300 | Connectivity and spatial relationships between fluorine atoms. |

| JF-H: 5 - 50 | Through-bond connectivity and dihedral angles between fluorine and protons. |

Note: The exact chemical shifts and coupling constants for this compound would require experimental measurement. The values presented are typical ranges for fluorocyclobutane (B14750743) derivatives.

Heteronuclear Overhauser Effect Spectroscopy (HOESY) is a two-dimensional NMR technique that detects through-space interactions between different types of nuclei, such as ¹H and ¹⁹F. numberanalytics.comnumberanalytics.com This is distinct from the through-bond interactions measured by J-coupling. The observation of a cross-peak between a proton and a fluorine atom in a HOESY spectrum indicates that they are in close spatial proximity (typically within 5 Å). researchgate.netnih.gov

This technique is exceptionally valuable for determining the stereochemistry and conformation of fluorinated molecules. researchgate.net For a molecule like this compound, HOESY experiments can definitively establish the relative orientation of the fluorine atom and the protons on the cyclobutane ring, as well as the orientation of the acetonitrile (B52724) side chain. researchgate.net This information is crucial for understanding the molecule's three-dimensional shape, which can influence its physical and chemical properties.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational energy levels of a molecule. These techniques are highly effective for identifying functional groups and providing insights into molecular structure and conformation. epequip.com

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. msu.edu Different functional groups absorb at characteristic frequencies, making FT-IR an excellent tool for qualitative analysis. For this compound, the key functional groups are the nitrile (C≡N) and the carbon-fluorine (C-F) bond.

The C≡N stretching vibration typically appears as a sharp, medium-intensity band in the region of 2260-2220 cm⁻¹. libretexts.orgyoutube.com The C-F stretching vibration gives rise to a strong absorption, typically in the range of 1400-1000 cm⁻¹. tanta.edu.eg The exact position of the C-F stretch can be influenced by the surrounding molecular structure. The vibrations of the cyclobutane ring itself will also produce a series of absorptions in the fingerprint region (below 1500 cm⁻¹) of the spectrum.

Table 2: Characteristic FT-IR Absorption Frequencies for Functional Groups in this compound

| Functional Group | Bond | Vibrational Mode | Characteristic Frequency Range (cm⁻¹) | Intensity |

| Nitrile | C≡N | Stretch | 2260 - 2220 | Medium to Weak |

| Fluoroalkane | C-F | Stretch | 1400 - 1000 | Strong |

| Alkane | C-H | Stretch | 3000 - 2850 | Medium to Strong |

| CH₂ | Bend (Scissoring) | ~1465 | Medium |

Raman spectroscopy is a light-scattering technique that provides information complementary to FT-IR. epequip.comyoutube.com While FT-IR relies on changes in the dipole moment during a vibration, Raman spectroscopy depends on changes in the polarizability. Therefore, some vibrations that are weak in FT-IR may be strong in Raman, and vice versa.

For this compound, the C≡N stretch is also observable in the Raman spectrum, often as a strong, sharp peak. The C-F stretch is also Raman active. nih.gov Raman spectroscopy can be particularly useful for studying the puckering motion of the cyclobutane ring, providing information about its conformation. researchgate.net

Sum Frequency Generation (SFG) spectroscopy is a powerful and inherently surface-sensitive nonlinear optical technique used to study the structure and orientation of molecules at interfaces. researchgate.netmdpi.com SFG is a second-order nonlinear process where two laser beams, one at a fixed visible frequency and one at a tunable infrared frequency, are overlapped at an interface. A signal is generated at the sum of the two frequencies only at the interface where inversion symmetry is broken. nih.gov

By tuning the IR beam, a vibrational spectrum of the interfacial molecules can be obtained. dntb.gov.ua For a molecule like this compound, SFG can be used to study its behavior at various interfaces, such as liquid-air or solid-liquid interfaces. The C≡N stretch is a common vibrational mode used as a probe in SFG studies of nitrile-containing molecules. nih.gov Analysis of the SFG spectra, including polarization-dependent measurements, can provide detailed information about the average orientation and ordering of the molecules at the interface. acs.org This is particularly relevant for applications in materials science, where the interfacial properties of fluorinated compounds are of interest.

X-ray Diffraction (XRD) for Crystalline Structure Determination and Conformation

For an organic molecule like this compound to be analyzed by single-crystal XRD, it must first be grown into a suitable, high-quality crystal. This process can be challenging but is essential for a complete structural elucidation. mdpi.com Once a suitable crystal is obtained, the XRD analysis can reveal:

The precise molecular geometry: Confirming the cyclobutane ring pucker and the orientation of the fluoro and acetonitrile substituents.

Conformational Isomers: Identifying the specific cis/trans isomerism of the substituents on the cyclobutane ring.

Intermolecular Interactions: Detailing how individual molecules pack together in the solid state, including hydrogen bonding and other non-covalent interactions. This information is crucial for understanding the material's physical properties. rsc.org

In cases where single crystals cannot be grown, powder XRD can be employed. While it provides less detailed structural information than single-crystal XRD, it is highly effective for identifying the crystalline phases present in a bulk sample by comparing the resulting diffraction pattern to reference databases. malvernpanalytical.comucmerced.edu The synergy of powder XRD with solid-state NMR and computational calculations can also facilitate the determination of complex organic structures. rsc.org

Table 1: Information Obtainable from XRD Analysis of Crystalline this compound

| Parameter | Description | Significance |

| Unit Cell Dimensions | The lengths and angles of the basic repeating unit of the crystal lattice. | Defines the fundamental geometry of the crystal. |

| Space Group | The set of symmetry operations that describe the crystal's structure. | Provides insight into the molecule's symmetry and packing arrangement. |

| Atomic Coordinates | The precise (x, y, z) position of each atom within the unit cell. | Allows for the calculation of bond lengths, bond angles, and torsion angles. |

| Conformation | The specific three-dimensional arrangement of the molecule, including ring pucker. | Confirms the stereochemistry and spatial orientation of the functional groups. |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) elevates this capability by measuring m/z to several decimal places, allowing for the determination of a molecule's exact mass. bioanalysis-zone.commeasurlabs.com This high precision is critical for unambiguously confirming the elemental composition and, therefore, the molecular formula of a compound. measurlabs.comresearchgate.net

While conventional MS might not distinguish between two molecules with the same nominal mass (isobaric compounds), HRMS can easily differentiate them based on their different exact masses, which arise from the slight mass differences between isotopes. bioanalysis-zone.comchromatographyonline.com

For this compound (C₆H₈FN), HRMS would be used to verify its molecular formula by comparing the experimentally measured exact mass to the theoretically calculated mass. The high accuracy of HRMS, typically with an error of less than 5 ppm, provides a high degree of confidence in the compound's identity. chromatographyonline.com

Table 2: Theoretical Exact Mass Calculation for this compound (C₆H₈FN)

| Element | Isotope | Atomic Mass (Da) | Count | Total Mass (Da) |

| Carbon | ¹²C | 12.000000 | 6 | 72.000000 |

| Hydrogen | ¹H | 1.007825 | 8 | 8.062600 |

| Fluorine | ¹⁹F | 18.998403 | 1 | 18.998403 |

| Nitrogen | ¹⁴N | 14.003074 | 1 | 14.003074 |

| Total | 113.064077 | |||

| [M+H]⁺ Ion | 114.071902 |

An HRMS measurement yielding a mass very close to the calculated value for the molecular ion (e.g., [M+H]⁺) would confirm the elemental composition of C₆H₈FN.

Surface Sensitive Techniques

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine a material's elemental composition, empirical formula, and the chemical and electronic states of the elements present. thermofisher.comunimi.it The method involves irradiating a solid surface with X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, which is inversely related to their binding energy within the atom. This binding energy is unique to each element and is also sensitive to the element's local chemical environment (its oxidation state and bonding partners). thermofisher.comlibretexts.org

For a compound like this compound, XPS analysis could provide valuable information, particularly if it were analyzed as a thin film or as part of a surface modification on a substrate. The analysis would confirm the presence of carbon, nitrogen, and fluorine on the surface within the top 1-10 nm. thermofisher.comunimi.it

High-resolution XPS scans of the individual elemental peaks can provide chemical state information. For instance, the C1s spectrum would show multiple peaks corresponding to the different types of carbon atoms: C-C/C-H bonds, the C-N of the nitrile group, and the C-F bond. The binding energy of the carbon atom bonded to the highly electronegative fluorine atom would be shifted to a significantly higher value compared to the other carbon atoms. libretexts.orgresearchgate.net This allows for the direct characterization of the fluorinated functional group on the surface. arxiv.org

Table 3: Expected Binding Energy Regions for Elements in this compound

| Element | XPS Peak | Expected Binding Energy (eV) | Information Provided |

| Carbon | C1s | ~285.0 | C-C, C-H bonds (aliphatic) |

| ~286.5 | C-N (nitrile) | ||

| ~288.0 - 290.0 | C-F bond | ||

| Nitrogen | N1s | ~399.0 - 400.0 | Nitrile group (-C≡N) |

| Fluorine | F1s | ~687.0 - 689.0 | C-F bond |

Note: These are approximate values and can vary slightly based on the specific chemical environment and instrument calibration.

Atomic Force Microscopy (AFM) is a type of scanning probe microscopy that provides ultra-high-resolution, three-dimensional images of a sample's surface. atriainnovation.comnanoscientific.org It operates by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. The forces between the tip and the surface cause the cantilever to deflect, and this deflection is monitored by a laser to generate a topographical map. longdom.orgmdpi.com

AFM is a versatile tool for characterizing materials at the nanoscale and does not require the sample to be conductive. atriainnovation.com For a sample of this compound, which might be prepared as a thin film or adsorbed onto a substrate, AFM could provide:

High-Resolution Topography: Imaging the surface morphology with nanometric lateral resolution, revealing features such as film uniformity, grain size, and the presence of any aggregates or domains. atriainnovation.commdpi.com

Surface Roughness: Quantitatively measuring the average surface roughness, which is a critical parameter in applications involving coatings and interfaces.

Phase Imaging: In tapping mode AFM, phase imaging can provide contrast based on variations in material properties like adhesion and hardness, potentially distinguishing different molecular arrangements on the surface. nanoscientific.org

The technique is particularly useful for understanding how molecules organize on a surface, which is relevant for applications in materials science and electronics where cyclobutane motifs are sometimes used. uab.cat

Electrochemical Characterization Techniques (e.g., Electrochemical Impedance Spectroscopy (EIS))

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-invasive technique used to probe the properties of electrochemical systems, including electrode interfaces, batteries, and sensors. rsc.orgacs.org The method works by applying a small amplitude AC voltage perturbation to the system at a range of frequencies and measuring the resulting AC current. The impedance, which is the frequency-dependent resistance to current flow, is then calculated. acs.org

Plotting the impedance data in a Nyquist plot allows for the modeling of the system as an equivalent electrical circuit, where components like resistors and capacitors correspond to physical electrochemical processes. rsc.org Key parameters that can be extracted include:

Solution Resistance (Rs): The resistance of the electrolyte.

Charge Transfer Resistance (Rct): The resistance to the transfer of electrons at the electrode-electrolyte interface. This parameter is inversely proportional to the rate of the electrochemical reaction. nih.gov

Double-Layer Capacitance (Cdl): The capacitance of the electrical double layer that forms at the interface.

Computational and Theoretical Chemistry Studies of 2 3 Fluorocyclobutyl Acetonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation and Regioselectivity Rationalization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. irjweb.comnih.gov For 2-(3-Fluorocyclobutyl)acetonitrile, DFT calculations would be instrumental in elucidating potential reaction mechanisms and rationalizing regioselectivity. By mapping the potential energy surface, researchers can identify transition states and intermediates, thereby understanding the most likely pathways for reactions such as nucleophilic substitution or cycloaddition. mdpi.commasterorganicchemistry.com For instance, in reactions involving the nitrile group or the fluorinated cyclobutane (B1203170) ring, DFT could predict whether a reaction is likely to occur and at which specific atomic site. These predictions are based on the calculated energies of different possible reaction pathways. beilstein-journals.org

Computational Analysis of Conformational Properties and their Influence on Chemical Behavior

The three-dimensional shape of a molecule, or its conformation, plays a crucial role in its chemical behavior. The cyclobutane ring in this compound is not planar and can exist in different puckered conformations. acs.orgnih.govacs.org Computational methods, particularly DFT and other quantum mechanical approaches, can be used to calculate the relative energies of these different conformations. acs.orgnih.govacs.org This analysis helps in identifying the most stable conformer(s) under different conditions. The orientation of the fluorine atom and the acetonitrile (B52724) group (axial or equatorial) significantly influences the molecule's dipole moment and steric accessibility, which in turn affects its reactivity and interactions with other molecules. researchgate.net

Prediction of Molecular Electrostatic Potential (MEP) for Reactivity Insights

The Molecular Electrostatic Potential (MEP) map is a visual tool derived from quantum chemical calculations that illustrates the charge distribution within a molecule. It highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, an MEP map would likely show a negative potential (red/yellow) around the nitrogen atom of the nitrile group and the fluorine atom, indicating their nucleophilic character. Conversely, positive potential (blue) would be expected around the hydrogen atoms. This information is invaluable for predicting how the molecule will interact with other reagents, guiding the understanding of its chemical reactivity.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Studies

While quantum chemical calculations often focus on static molecules, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms and molecules, allowing for the study of conformational changes, diffusion, and interactions with solvent molecules. aip.org For this compound, MD simulations could be used to study how the molecule behaves in different solvents, a process known as solvation. nih.gov This would involve simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent) and observing how the solvent molecules arrange themselves around the solute and how this affects the solute's conformation and dynamics.

Theoretical Studies of Catalytic Processes and Stereoselectivity

Theoretical studies are crucial for understanding how catalysts can influence chemical reactions, particularly in controlling stereoselectivity—the preferential formation of one stereoisomer over another.

Transition State Analysis for Understanding Enantioselectivity and Diastereoselectivity

In reactions that can produce chiral molecules, such as those involving this compound, understanding the factors that control the formation of one enantiomer or diastereomer over another is critical. Theoretical transition state analysis is a powerful tool for this purpose. By calculating the energies of the transition states leading to different stereoisomeric products, chemists can predict which product will be favored. arxiv.orgresearchgate.net For reactions involving this compound, this would involve modeling the interaction of the reactant with a chiral catalyst and calculating the energy barriers for the formation of each possible stereoisomer. The lower the energy barrier, the more favored the formation of that particular product.

Computational Modeling for Catalyst Design and Optimization

The synthesis and functionalization of this compound can be significantly enhanced through the use of precisely designed catalysts. Computational modeling plays a pivotal role in this endeavor by enabling the rational design and optimization of catalysts at a molecular level. ugent.bersc.org Techniques such as Density Functional Theory (DFT) can be employed to investigate the intricate mechanisms of catalytic reactions involving this compound. nih.gov

Researchers can model the interaction of the substrate with various catalyst candidates, calculating reaction energy barriers and identifying the most favorable reaction pathways. ugent.be This allows for the in-silico screening of a vast array of potential catalysts, prioritizing those with the highest predicted activity and selectivity for experimental validation. nih.gov For instance, in a hypothetical scenario exploring the hydrogenation of the nitrile group in this compound, computational models could be used to screen different transition metal catalysts.

A hypothetical screening of catalysts for the selective hydrogenation of the nitrile group in this compound could yield data such as that presented in Table 1. Such a table would allow for the direct comparison of catalyst performance based on key computational metrics.

Table 1: Hypothetical Computational Screening of Catalysts for Nitrile Hydrogenation

| Catalyst | Metal Center | Ligand | Adsorption Energy (kcal/mol) | Activation Energy Barrier (kcal/mol) | Predicted Selectivity (%) |

| Cat-01 | Pd | PPh₃ | -15.2 | 25.8 | 85 |

| Cat-02 | Rh | COD | -12.5 | 22.1 | 92 |

| Cat-03 | Ru | BINAP | -18.9 | 20.5 | 95 |

| Cat-04 | Ni | dppe | -10.1 | 28.3 | 78 |

This data, generated through computational modeling, would suggest that the Ruthenium-based catalyst (Cat-03) is the most promising candidate due to its strong substrate binding (lowest adsorption energy) and the lowest energy barrier for the hydrogenation reaction, leading to the highest predicted selectivity. This targeted approach significantly narrows down the experimental effort required to find an optimal catalyst. ugent.benih.gov

Machine Learning Approaches in Computational Chemistry for Property Prediction and Database Development

Machine learning (ML) has emerged as a transformative tool in computational chemistry, offering the ability to predict molecular properties with remarkable speed and accuracy. arxiv.orgaip.org For a novel compound like this compound, where experimental data may be scarce, ML models can provide valuable insights into its physicochemical characteristics. These models are trained on large datasets of known molecules and their properties, learning the complex relationships between chemical structure and behavior. aip.orgaip.org

By representing the molecular structure of this compound in a machine-readable format, such as a molecular fingerprint or graph, trained ML models can predict a wide range of properties. arxiv.org These can include fundamental properties like boiling point and solubility, as well as more complex attributes relevant to its potential applications. The development of extensive chemical databases is crucial for training robust and accurate ML models. aip.org

A hypothetical set of properties for this compound, as predicted by a suite of machine learning models, is presented in Table 2.

Table 2: Machine Learning-Predicted Properties of this compound

| Property | Predicted Value | Machine Learning Model Used | Confidence Score |

| Boiling Point (°C) | 185.4 | Gradient Boosting Regression | 0.92 |

| LogP | 1.25 | Random Forest | 0.88 |

| Aqueous Solubility (mg/L) | 850 | Support Vector Machine | 0.85 |

| Dipole Moment (Debye) | 3.1 | Neural Network | 0.95 |

The predictions in Table 2, generated in a fraction of the time it would take for experimental determination, can guide the design of experiments, such as selecting appropriate solvents for reactions or purification. arxiv.orgchemrxiv.org Furthermore, as more experimental data for fluorinated compounds becomes available, these models can be retrained and refined to improve their predictive power. researchgate.net

Quantum Computing Algorithms in Theoretical Chemistry and Chemical Problems

Quantum computing represents a paradigm shift in computational science and holds immense promise for solving some of the most challenging problems in theoretical chemistry. yalescientific.orgibm.com While classical computers struggle to accurately simulate the quantum mechanical behavior of all but the smallest molecules, quantum computers, by harnessing principles like superposition and entanglement, are theoretically capable of performing such calculations with high fidelity. yalescientific.orgcaltech.edu

For a molecule such as this compound, quantum algorithms could provide an unprecedented level of accuracy in calculating its electronic structure. This would enable a deeper understanding of its reactivity, spectroscopic properties, and intermolecular interactions. quantumzeitgeist.com For example, the Variational Quantum Eigensolver (VQE) algorithm could be used to determine the ground state energy of the molecule with an accuracy that is intractable for classical methods. pennylane.ai

The primary advantage of quantum computing lies in its potential to handle the exponential scaling of computational cost with system size that plagues classical simulations of quantum systems. yalescientific.org A comparison of the hypothetical computational cost for calculating the ground state energy of this compound using classical and quantum methods is illustrated in Table 3.

Table 3: Comparison of Hypothetical Computational Cost for Ground State Energy Calculation

| Computational Method | Platform | Estimated Time to Solution | Required Computational Resources |

| Full Configuration Interaction | Classical Supercomputer | Years | >10,000 CPU cores |

| Coupled Cluster (CCSD(T)) | Classical Supercomputer | Days | ~1,000 CPU cores |

| Density Functional Theory (DFT) | Classical Workstation | Hours | ~100 CPU cores |

| Variational Quantum Eigensolver (VQE) | Future Fault-Tolerant Quantum Computer | Minutes | ~1,000 Qubits |

While large-scale, fault-tolerant quantum computers are still in development, the ongoing progress in this field suggests that they will become an invaluable tool for theoretical chemists in the future. yalescientific.orgibm.com The application of quantum computing to molecules like this compound will undoubtedly unlock new avenues of research and discovery.

Synthetic Applications and Chemical Building Block Potential of 2 3 Fluorocyclobutyl Acetonitrile

2-(3-Fluorocyclobutyl)acetonitrile as a Versatile Synthetic Intermediate.researchgate.netbohrium.com

This compound has emerged as a valuable and versatile synthetic intermediate, primarily due to the unique combination of the fluorocyclobutane (B14750743) motif and the reactive nitrile functionality. The incorporation of a fluorine atom into the cyclobutane (B1203170) ring can significantly modulate the physicochemical properties of resulting molecules, such as pKa, lipophilicity, and metabolic stability, which is of particular interest in medicinal chemistry. researchgate.netbohrium.comacs.org The strained four-membered ring offers a rigid scaffold that can impart desirable conformational constraints on drug candidates. researchgate.net

The true versatility of this compound lies in the rich chemistry of the nitrile group. This functional group can be readily transformed into a variety of other functionalities, including primary amines, carboxylic acids, esters, ketones, and amides, and can also participate in the construction of nitrogen-containing heterocyclic systems. This array of possible transformations allows for the divergent synthesis of a wide range of fluorinated building blocks from a single, readily accessible starting material.

Derivatization to Diverse Fluorine-Containing Chemical Structures

The nitrile group of this compound serves as a synthetic linchpin for accessing a diverse array of fluorine-containing compounds. Standard organic transformations can be applied to this substrate to yield valuable fluorinated derivatives.

Synthesis of Fluorinated Amine Derivatives.prutor.aiorganic-chemistry.orggoogle.com

The reduction of the nitrile group in this compound provides a direct route to the corresponding primary amine, 2-(3-fluorocyclobutyl)ethanamine. This transformation is a fundamental process in organic synthesis and can be achieved through several established methods.

One of the most common and effective methods is the use of strong reducing agents such as lithium aluminum hydride (LiAlH₄). prutor.ai The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Catalytic hydrogenation represents another powerful method for the reduction of nitriles. prutor.aigoogle.com This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney nickel, platinum, or rhodium. google.comgoogle.com The reaction conditions, including pressure and temperature, can be optimized to achieve high yields of the primary amine. google.com

These fluorinated amines are valuable building blocks in their own right, serving as precursors for the synthesis of more complex molecules, including amides, sulfonamides, and various heterocyclic structures, which are of significant interest in the development of new pharmaceuticals.

Table 1: Common Methods for the Reduction of Nitriles to Primary Amines

| Reagent/Catalyst | Solvent | General Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | Anhydrous, reflux | Primary Amine |

| Hydrogen (H₂) / Raney Nickel | Ethanol or Methanol | Elevated temperature and pressure | Primary Amine |

| Hydrogen (H₂) / Platinum(IV) Oxide (Adam's catalyst) | Acetic Acid | Room temperature, atmospheric pressure | Primary Amine |

| Hydrogen (H₂) / Rhodium on Carbon | Methanol/Ammonia (B1221849) | 120-125 °C, high pressure | Primary Amine |

Preparation of Fluorinated Carboxylic Acids and Esters.libretexts.orglibretexts.orgchemistrysteps.comchemguide.co.uk

The hydrolysis of the nitrile group in this compound offers a straightforward pathway to 2-(3-fluorocyclobutyl)acetic acid and its corresponding esters. This transformation can be accomplished under either acidic or basic conditions. libretexts.orglibretexts.org

In acidic hydrolysis, the nitrile is typically heated under reflux with a strong aqueous acid, such as hydrochloric acid or sulfuric acid. libretexts.orgchemguide.co.ukgoogle.com The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. libretexts.orgchemistrysteps.com

Alternatively, basic hydrolysis can be employed by heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. libretexts.orgchemguide.co.uk This initially produces the carboxylate salt, which upon acidification with a strong acid, yields the desired carboxylic acid. libretexts.org

Esterification of the resulting carboxylic acid can be carried out using standard methods, such as the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

Table 2: Hydrolysis of Nitriles to Carboxylic Acids

| Conditions | Reagents | Intermediate | Final Product (after workup) |

| Acidic | Dilute HCl or H₂SO₄, Heat | Amide | Carboxylic Acid |

| Basic | NaOH or KOH, Heat | Carboxylate Salt, Ammonia | Carboxylic Acid |

Formation of Fluorinated Ketones and Aldehydes.masterorganicchemistry.comucalgary.cabyjus.comorganic-chemistry.orgyoutube.com

The nitrile group of this compound can be converted into a carbonyl group, providing access to fluorinated ketones. The most common method for this transformation is the reaction with an organometallic reagent, such as a Grignard reagent (R-MgX) or an organolithium reagent (R-Li). masterorganicchemistry.comucalgary.cabyjus.com

The reaction proceeds through the nucleophilic addition of the organometallic reagent to the electrophilic carbon of the nitrile, forming an intermediate imine salt. ucalgary.ca Subsequent hydrolysis of this intermediate with aqueous acid yields the corresponding ketone. masterorganicchemistry.comyoutube.com This method allows for the introduction of a wide variety of alkyl or aryl groups, leading to a diverse range of fluorinated ketones.

While the synthesis of ketones from nitriles is well-established, the direct conversion to aldehydes is less common and often requires specific reagents to avoid over-reduction or addition.

Table 3: Synthesis of Ketones from Nitriles using Grignard Reagents

| Step | Reagents | Intermediate | Product |

| 1 | Grignard Reagent (R-MgX) in Ether or THF | Imine Salt | - |

| 2 | Aqueous Acid (e.g., H₃O⁺) | - | Ketone |

Construction of Nitrogen-Containing Heterocycles from Nitrile Precursors.d-nb.inforesearchgate.netfrontiersin.orgrsc.orgmdpi.com

The nitrile functionality is a valuable precursor for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. d-nb.inforesearchgate.netfrontiersin.org These structures are of immense importance in medicinal chemistry and materials science. This compound can serve as a building block for the construction of such ring systems.

For instance, nitriles can undergo cycloaddition reactions. A notable example is the [3+2] cycloaddition with azide (B81097) ions to form tetrazoles. This reaction is often catalyzed by a Lewis acid. Nitriles can also react with other difunctional molecules to construct various five- and six-membered heterocycles. For example, reaction with α-amino ketones can lead to the formation of imidazoles, and reactions with 1,2-diamines can yield pyrazines after subsequent oxidation. The specific reaction pathways and resulting heterocyclic systems depend on the chosen reaction partners and conditions. mdpi.com The presence of the fluorocyclobutane moiety can influence the reactivity and properties of the resulting heterocyclic compounds. d-nb.info

The Role of Cyclobutane-Derived Building Blocks in Organic Synthesis.researchgate.netbohrium.comacs.orgbohrium.com

Cyclobutane derivatives are increasingly recognized as important building blocks in organic synthesis, particularly in the design of bioactive molecules. researchgate.netacs.org The four-membered carbocyclic ring, once considered primarily for its ring strain, is now appreciated for the unique three-dimensional structures it can impart to molecules. researchgate.net

The incorporation of a cyclobutane ring can introduce conformational rigidity, which can be advantageous for optimizing the binding of a drug molecule to its biological target. This rigidity can lead to improved potency and selectivity. Furthermore, the puckered nature of the cyclobutane ring allows for precise spatial orientation of substituents, which can be crucial for molecular recognition.

Fluorinated cyclobutane derivatives, such as those derived from this compound, combine the benefits of the cyclobutane scaffold with the unique properties of fluorine. bohrium.comacs.orgacs.org The introduction of fluorine can enhance metabolic stability by blocking sites of oxidation, modulate lipophilicity to improve pharmacokinetic properties, and alter the acidity or basicity of nearby functional groups. acs.org Several FDA-approved drugs contain fluorinated cyclobutane motifs, highlighting the successful application of this strategy in drug discovery. acs.org The availability of versatile building blocks like this compound provides chemists with valuable tools to explore new chemical space and design next-generation therapeutics.

Strategies for Assembling Complex Fluorine-Containing Molecular Entities for Research

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. researchgate.netacs.org Small, saturated carbocycles, or sp3-rich scaffolds, are also highly sought after in drug discovery for their ability to provide three-dimensional diversity and improved pharmacological profiles. The compound This compound merges these two valuable motifs, presenting itself as a versatile and strategic building block for the synthesis of complex fluorine-containing molecules. Its utility stems from the unique properties conferred by the 3-fluorocyclobutyl moiety and the rich chemical reactivity of the acetonitrile (B52724) functional group.

The synthesis of 3-fluorinated cyclobutane building blocks has been a subject of significant research. mdpi.com Generally, these syntheses rely on nucleophilic fluorination of suitable cyclobutane precursors. mdpi.comfrontiersin.org A plausible and efficient route to This compound can be envisioned starting from the readily accessible trans-3-Fluorocyclobutanol . core.ac.uk This precursor can be activated, for example, through conversion to a tosylate or mesylate, followed by nucleophilic substitution with a cyanide salt to yield the target nitrile. This method provides a direct and scalable pathway to this valuable building block.

Once obtained, This compound serves as a linchpin for a variety of synthetic strategies aimed at assembling more complex molecular architectures. These strategies primarily leverage the chemical versatility of the nitrile group, which can be transformed into other key functional groups or used directly in the construction of heterocyclic systems.

Functional Group Interconversion as a Gateway to Diverse Scaffolds

The acetonitrile group is a synthetic chameleon, readily convertible into several other functional groups that are central to established methods in drug discovery, such as amide bond formation and reductive amination. This allows the 3-fluorocyclobutyl motif to be seamlessly integrated into a wide array of larger, more complex molecules.

Reduction to Primary Amines: The nitrile can be reduced to the corresponding primary amine, 2-(3-Fluorocyclobutyl)ethanamine , using standard reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. This transformation is critical as it opens the door to a multitude of subsequent reactions. The resulting amine is a key intermediate for forming amides, sulfonamides, and ureas, or for participating in reductive amination with aldehydes and ketones to build carbon-nitrogen bonds, a fundamental strategy in library synthesis.

Hydrolysis to Carboxylic Acids and Amides: The nitrile group can undergo hydrolysis under acidic or basic conditions to yield 2-(3-Fluorocyclobutyl)acetic acid or the corresponding acetamide. The carboxylic acid is a particularly valuable handle, as it is a common component in pharmacologically active molecules and a direct precursor for esterification and, most importantly, amide coupling reactions with a diverse range of amines. nih.gov

The following table summarizes the key functional group interconversions of This compound and their subsequent applications in molecular assembly.

| Starting Material | Transformation | Reagents (Examples) | Resulting Functional Group | Key Downstream Applications |

| This compound | Reduction | LiAlH₄, H₂/Catalyst | Primary Amine | Amide/Sulfonamide Formation, Reductive Amination |

| This compound | Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid | Amide Coupling, Esterification |

| This compound | Partial Hydrolysis | H₂O₂, mild acid/base | Primary Amide | Further functionalization, stable endpoint |

Interactive Data Table: Functional Group Interconversions

Construction of Heterocyclic Scaffolds

Beyond functional group manipulation, the nitrile moiety is an active participant in cycloaddition and condensation reactions, providing a direct route to a variety of nitrogen-containing heterocycles. These ring systems are ubiquitous in pharmaceuticals, and the ability to append them with the 3-fluorocyclobutyl group is a significant advantage. researchgate.netcore.ac.uk

Synthesis of Tetrazoles: The [3+2] cycloaddition of the nitrile with an azide source, such as sodium azide, often catalyzed by a Lewis acid, yields a tetrazole ring. nih.gov Tetrazoles are widely used in medicinal chemistry as bioisosteres for carboxylic acids, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and cell permeability.

Synthesis of Pyrazoles and Isoxazoles: Condensation reactions with bifunctional nucleophiles can produce five-membered heterocycles. For instance, reaction with hydrazine (B178648) or its derivatives can lead to the formation of pyrazoles, while reaction with hydroxylamine (B1172632) can yield isoxazoles. researchgate.net These heterocycles are prevalent core structures in a vast number of bioactive compounds.

Synthesis of Thiazoles and Other Heterocycles: The nitrile group can also serve as a precursor for the synthesis of sulfur-containing heterocycles like thiazoles, typically through reaction with α-haloketones or other suitable sulfur-containing reagents. clockss.org

The table below outlines the types of heterocyclic systems that can be assembled using This compound as a key building block.

| Heterocycle Type | Reaction Type | Co-Reactant | Significance in Research |

| Tetrazole | [3+2] Cycloaddition | Azide (e.g., NaN₃) | Carboxylic acid bioisostere with improved drug-like properties. nih.gov |

| Pyrazole | Condensation | Hydrazine | Core scaffold in numerous anti-inflammatory and anti-cancer agents. researchgate.net |

| Isoxazole | Condensation | Hydroxylamine | Precursor to antibiotics and other bioactive molecules. researchgate.net |

| Thiazole | Condensation/Cyclization | α-haloketone/Sulfur reagent | Important structural motif in pharmaceuticals and natural products. clockss.org |

Interactive Data Table: Heterocycle Synthesis

常见问题

Q. How is enantiomeric purity determined for chiral fluorocyclobutane derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。